N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide
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Overview
Description
- It contains an indole nucleus, which is a benzopyrrole derivative. The indole scaffold is found in various synthetic drug molecules and natural products.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- The compound’s biological potential has attracted interest due to its diverse activities.
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthetic routes for this compound may involve several steps, including functional group transformations.
- One reported method involves the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , which serves as an intermediate .
- Industrial production methods may vary, but efficient and scalable synthesis is essential.
Chemical Reactions Analysis
- Major products formed from these reactions need further investigation.
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: can undergo various reactions:
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: Potential as a synthetic intermediate or building block.
Biology: Investigate its effects on cellular processes.
Medicine: Explore its pharmacological properties.
Industry: Consider its use in materials science or chemical manufacturing.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare it to other indole derivatives.
- Its uniqueness lies in the combination of the sulfonyl group, fluorophenyl moiety, and the indole scaffold.
Properties
Molecular Formula |
C23H23FN2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-18(24)10-12-20)22(26)25-23(27)17-7-6-8-19(14-17)30-4/h5-12,14H,1,13H2,2-4H3,(H,25,27) |
InChI Key |
RZXJLHSEMVPIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)OC)CC=C)C |
Origin of Product |
United States |
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